molecular formula C12H10KP B108292 Potassium Diphenylphosphanide CAS No. 15475-27-1

Potassium Diphenylphosphanide

Cat. No. B108292
CAS RN: 15475-27-1
M. Wt: 224.28 g/mol
InChI Key: FCLYZQXPJKJTDR-UHFFFAOYSA-N
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Description

Potassium diphenylphosphanide is a chemical species that can be synthesized through various reactions involving potassium and diphenylphosphane derivatives. The molecular structure of these compounds often features potassium atoms interacting with phosphorus-containing ligands, which can lead to complex structures with interesting bonding arrangements.

Synthesis Analysis

The synthesis of potassium diphenylphosphanide derivatives can be achieved through different pathways. For instance, the solvent-free potassium derivative of a terphenyl-substituted primary phosphane can be synthesized, resulting in a centrosymmetric distorted transoid four-step ladder-type arrangement in the solid state . Additionally, the reaction of diethylmagnesium with diphenylphosphane yields complexes with bridging PPh2 ligands, which upon further reactions can lead to the formation of potassium diphenylphosphinomagnesiates . Moreover, the metalation of dimesitylphosphane oxide and diphenylphosphane sulfide with potassium hydride in ethereal solvents yields tetramers and strand-like structures in the crystalline state .

Molecular Structure Analysis

The molecular structure of potassium diphenylphosphanide derivatives is characterized by the coordination of potassium atoms to the ligands. For example, the potassium atoms in the solvent-free derivative are "solvated" through π interaction with mesityl rings of the ligands without classical Lewis bases coordinated to the metal centers . In another case, the structure of potassium and barium complexes with diphenylphosphinothioicamido ligand shows a highly strained polymetallacyclic motif and a direct barium-sulfur bond .

Chemical Reactions Analysis

Potassium diphenylphosphanide derivatives participate in various chemical reactions. Oxidative degradation of decabromodiphenyl ether by potassium permanganate involves cleavage of the ether bond and direct oxidation on the benzene ring, with reaction pathways confirmed by density functional theory calculations . Hydrophosphorylation of heterocumulenes with diarylphosphane oxide and sulfide is facilitated by catalysts prepared via the metalation of these compounds with potassium hydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium diphenylphosphanide derivatives are influenced by their molecular structure and the nature of their ligands. The presence of bulky groups, such as mesityl rings, can affect the solvation of potassium atoms and the overall stability of the compounds . The reactivity of these compounds in transfer hydrogenation of ketones and their catalytic properties are also notable, as seen in ruthenium(II) complexes bearing the sulfonated phosphane potassium salt .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

  • Application Summary : Potassium Diphenylphosphanide is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is used to form carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials .
  • Methods of Application : While the exact procedures can vary, generally the reaction involves a palladium catalyst, an amine, and an aryl halide .
  • Results or Outcomes : The outcome of this reaction is the formation of a new carbon-nitrogen bond .

Suzuki-Miyaura Coupling

  • Application Summary : Potassium Diphenylphosphanide can also be used as a ligand in the Suzuki-Miyaura Coupling reaction . This reaction is used to form carbon-carbon bonds and is a powerful tool for creating complex organic compounds .
  • Methods of Application : The reaction typically involves a palladium catalyst, an organoboron compound, and an aryl halide .
  • Results or Outcomes : The result of this reaction is the formation of a new carbon-carbon bond .

Heck Reaction

  • Application Summary : Potassium Diphenylphosphanide is used as a ligand in the Heck Reaction . This reaction is used to form carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials .
  • Methods of Application : The reaction typically involves a palladium catalyst, an alkene, and an aryl halide .
  • Results or Outcomes : The result of this reaction is the formation of a new carbon-carbon bond .

Hiyama Coupling

  • Application Summary : Potassium Diphenylphosphanide can also be used as a ligand in the Hiyama Coupling reaction . This reaction is used to form carbon-silicon bonds and is a powerful tool for creating complex organic compounds .
  • Methods of Application : The reaction typically involves a palladium catalyst, an organosilicon compound, and an aryl halide .
  • Results or Outcomes : The result of this reaction is the formation of a new carbon-silicon bond .

Negishi Coupling

  • Application Summary : Potassium Diphenylphosphanide can also be used as a ligand in the Negishi Coupling reaction . This reaction is used to form carbon-zinc bonds and is a powerful tool for creating complex organic compounds .
  • Methods of Application : The reaction typically involves a palladium catalyst, an organozinc compound, and an aryl halide .
  • Results or Outcomes : The result of this reaction is the formation of a new carbon-zinc bond .

Sonogashira Coupling

  • Application Summary : Potassium Diphenylphosphanide can also be used as a ligand in the Sonogashira Coupling reaction . This reaction is used to form carbon-carbon bonds and is a powerful tool for creating complex organic compounds .
  • Methods of Application : The reaction typically involves a palladium catalyst, an organocopper compound, and an aryl halide .
  • Results or Outcomes : The result of this reaction is the formation of a new carbon-carbon bond .

Stille Coupling

  • Application Summary : Potassium Diphenylphosphanide can also be used as a ligand in the Stille Coupling reaction . This reaction is used to form carbon-tin bonds and is a powerful tool for creating complex organic compounds .
  • Methods of Application : The reaction typically involves a palladium catalyst, an organotin compound, and an aryl halide .
  • Results or Outcomes : The result of this reaction is the formation of a new carbon-tin bond .

C–H Activation

  • Application Summary : A team of chemists from the University of Vienna has developed a novel method for manipulating carbon-hydrogen bonds, which could have potential applications in medicinal chemistry . This discovery provides new insights into the molecular interactions of positively charged carbon atoms .
  • Methods of Application : By selectively targeting a specific C–H bond with remarkable precision, they open doors to synthetic pathways that were previously closed .
  • Results or Outcomes : This breakthrough not only enhances the efficiency of synthetic processes but can also often reduce their environmental impact and provide more sustainable paths for drug discovery .

Safety And Hazards

Potassium Diphenylphosphanide is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

potassium;diphenylphosphanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLYZQXPJKJTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10KP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453057
Record name KPPh2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium Diphenylphosphanide

CAS RN

15475-27-1
Record name KPPh2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium diphenylphosphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DH Mayo, Y Peng, S DeCarlo, X Li… - Zeitschrift für …, 2013 - Wiley Online Library
… The reaction of metastable AlCl·(Et 2 O) n with potassium diphenylphosphanide results in the formation of the aluminum(II) phosphanide / phosphinidene K[Al 4 (PPh 2 ) 7 PPh] …
Number of citations: 5 onlinelibrary.wiley.com
M Gärtner, H Görls… - … für anorganische und …, 2007 - Wiley Online Library
… A solution of potassium diphenylphosphanide (0.5 M) in THF was added dropwise via a syringe. During this procedure, the solution turned orange and a colourless precipitate of KI …
Number of citations: 40 onlinelibrary.wiley.com
C Wei, B Sun, Z Cai, Z Zhao, Y Tan, W Yan… - Inorganic …, 2018 - ACS Publications
… between potassium diphenylphosphanide (15) and a chloro/bromo precursor, followed by hydrogen peroxide oxidation (Scheme S1). However, potassium diphenylphosphanide is a …
Number of citations: 34 pubs.acs.org
M Gärtner, H Görls, M Westerhausen - Inorganic chemistry, 2008 - ACS Publications
… The reactivity of magnesium bis(diphenylphosphanide) toward potassium diphenylphosphanide is represented in eq 4. Depending on the stoichiometry, [(THF)Mg(PPh 2 ) 3 ] (7) and […
Number of citations: 23 pubs.acs.org
H Fernandez‐Perez, MA Pericas… - Advanced Synthesis & …, 2008 - Wiley Online Library
… The ring-opening of epoxides 6a and 6b with potassium diphenylphosphanide or lithium ditert-butylphosphanide proceeded smoothly at À308C to room temperature. Hydroxy …
Number of citations: 56 onlinelibrary.wiley.com
M Gärtner, H Görls, M Westerhausen - Organometallics, 2007 - ACS Publications
… In order to prove the generality of the reaction, several substrates were employed such as potassium diphenylphosphanide and cyclopentadienide. Whereas the heteroleptic …
Number of citations: 62 pubs.acs.org
S Reichl, F Riedlberger, M Piesch, G Balazs… - Chemical …, 2023 - pubs.rsc.org
… Thus, compound 2a was reacted with potassium diphenylphosphanide (KPPh2) leading to the formation of complex 5 (Scheme 3, Fig. 4). The 31P{1H} NMR spectrum of the reaction …
Number of citations: 0 pubs.rsc.org
P Gäumann, D Cartagenova… - European Journal of …, 2022 - Wiley Online Library
… The resulting intermediate was reacted with potassium diphenylphosphanide to yield 9. 50b Following the same route, the 3-phenylpyridine analog (10, Figure 2) was synthesized. 50a …
M Nechab, E Le Gall, M Troupel, JY Nédélec - Journal of organometallic …, 2006 - Elsevier
A two-steps procedure allowing the formation of alkyldiphenylphosphines and aryldiphenylphosphines in good yield is described. It relies on the electrochemical preparation of …
Number of citations: 9 www.sciencedirect.com
U Berens, R Selke - Tetrahedron: Asymmetry, 1996 - Elsevier
… The solution of potassium diphenylphosphanide was transferred via cannula into the dropping funnel and dropwise added at ambient temperature to the tosylate. When the addition …
Number of citations: 31 www.sciencedirect.com

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